molecular formula C8H9NO4S B13666110 Methyl 3-(methylsulfonyl)picolinate CAS No. 61830-36-2

Methyl 3-(methylsulfonyl)picolinate

Cat. No.: B13666110
CAS No.: 61830-36-2
M. Wt: 215.23 g/mol
InChI Key: HXZZNMDQRKYCEA-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfonyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methylsulfonyl group attached to the third carbon and a methyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylsulfonyl)picolinate typically involves the sulfonylation of methyl picolinate. One common method is the reaction of methyl picolinate with a sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfonyl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(methylsulfonyl)picolinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-(methylsulfonyl)picolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Halauxifen-methyl: Another picolinate compound used as a herbicide.

    Florpyrauxifen-benzyl: A picolinate compound with herbicidal activity.

    Picloram: A well-known picolinate herbicide.

Uniqueness

Methyl 3-(methylsulfonyl)picolinate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group, in particular, allows for unique substitution reactions and potential biological interactions that differentiate it from other picolinate compounds .

Biological Activity

Methyl 3-(methylsulfonyl)picolinate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a methylsulfonyl group at the 3-position. This structural modification enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The methylsulfonyl group exhibits electrophilic properties, allowing it to interact with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making it useful in drug discovery and chemical biology .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting metallo-β-lactamases, which are critical in antibiotic resistance .

Antimicrobial Activity

Recent research has indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition rates. The compound's ability to disrupt bacterial cell wall synthesis is hypothesized as a primary mechanism for its antimicrobial effects.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated an IC50 value of approximately 15 µM for E. coli and 10 µM for S. aureus, demonstrating its potential as an antimicrobial agent .
  • Inflammation Model :
    • In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings support its role in modulating inflammatory responses .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity IC50/Effect Reference
Study 1AntimicrobialE. coli: 15 µM
S. aureus: 10 µM
Study 2Anti-inflammatoryReduction in TNF-α and IL-6 levels

Properties

CAS No.

61830-36-2

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 3-methylsulfonylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-6(14(2,11)12)4-3-5-9-7/h3-5H,1-2H3

InChI Key

HXZZNMDQRKYCEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)(=O)C

Origin of Product

United States

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